molecular formula C10H9ClN2 B1435265 3-Chloro-N-methylisoquinolin-5-amine CAS No. 1374652-61-5

3-Chloro-N-methylisoquinolin-5-amine

Cat. No. B1435265
M. Wt: 192.64 g/mol
InChI Key: FFISTRZUDGVTQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, which includes 3-Chloro-N-methylisoquinolin-5-amine, has been a topic of interest in recent years . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . The AiZynthFinder software can be used for retrosynthetic planning, which recursively breaks down a molecule to purchasable precursors .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-methylisoquinolin-5-amine can be analyzed using 3D visualization programs like VESTA . These programs deal with multiple structural models, volumetric data, and crystal morphologies in the same window .


Chemical Reactions Analysis

The analysis of chemical reactions can provide key insights into reaction yield, mechanistic insights, and reaction kinetics . Tools like InsightMR are designed for the analysis of chemical and bioprocesses by NMR, enabling online monitoring of (bio)chemical reactions in real-time under real process conditions .


Physical And Chemical Properties Analysis

Amines, including 3-Chloro-N-methylisoquinolin-5-amine, have specific physical properties such as solubility and boiling points . The molecular weight of 3-Chloro-N-methylisoquinolin-5-amine is 192.64 .

Scientific Research Applications

  • Synthesis of Isoquinoline and Its Derivatives

    • Field : Organic and Pharmaceutical Chemistry .
    • Application Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .
    • Methods of Application : Various methods have been proposed for the synthesis of isoquinoline derivatives, including the use of phthalimide as the raw material, rearrangement under strong alkaline conditions, and decarboxylation .
    • Results : The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies .
  • Research Applications of Proteolytic Enzymes in Molecular Biology

    • Field : Molecular Biology .
    • Application Summary : Proteolytic enzymes, also termed peptidases, proteases, and proteinases, are capable of hydrolyzing peptide bonds in proteins . They have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .
    • Methods of Application : Proteases are extensively applied in several sectors of industry and biotechnology . Their applications include the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .
    • Results : Proteolytic enzymes have been successfully used in various research applications in the life sciences .
  • Heterogeneous Catalysts

    • Field : Materials Science and Engineering .
    • Application Summary : C3N5-based nanomaterials, which may be structurally similar to “3-Chloro-N-methylisoquinolin-5-amine”, have been used as heterogeneous catalysts .
    • Methods of Application : These materials are synthesized and optimized for use in various catalytic processes .
    • Results : The use of C3N5-based materials as catalysts has shown promising results in terms of efficiency and performance .
  • Energy Harvesting

    • Field : Energy Science and Technology .
    • Application Summary : C3N5-based materials have also been used in energy harvesting applications .
    • Methods of Application : These materials are incorporated into energy harvesting devices to improve their performance .
    • Results : The use of C3N5-based materials in energy harvesting has demonstrated significant improvements in energy conversion efficiency .
  • Environmental Remediation

    • Field : Environmental Science and Engineering .
    • Application Summary : C3N5-based materials have been used in environmental remediation applications .
    • Methods of Application : These materials are used to remove pollutants from the environment .
    • Results : The use of C3N5-based materials in environmental remediation has shown promising results in terms of pollutant removal efficiency .
  • Pharmaceutical Testing

    • Field : Pharmaceutical Science .
    • Application Summary : “3-Chloro-N-methylisoquinolin-5-amine” is used in pharmaceutical testing .
    • Methods of Application : This compound is used as a reference standard in pharmaceutical testing to ensure accurate results .
    • Results : The use of “3-Chloro-N-methylisoquinolin-5-amine” in pharmaceutical testing has helped to improve the accuracy and reliability of test results .
  • Biologically and Pharmaceutically Active Quinoline

    • Field : Organic Synthesis and Medicinal Chemistry .
    • Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
    • Methods of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • Results : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Metal-Catalyzed Synthesis of Quinazoline Derivatives

    • Field : Organic Chemistry .
    • Application Summary : Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .
    • Methods of Application : Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .
    • Results : This review article briefly outlines the new synthetic methods for compounds containing the quinazoline scaffold employing transition metal-catalyzed reactions .
  • Synthesis of Isoquinoline and Its Derivatives

    • Field : Organic and Pharmaceutical Chemistry .
    • Application Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .
    • Methods of Application : Various methods have been proposed for the synthesis of isoquinoline derivatives .
    • Results : The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies .

Safety And Hazards

The safety data sheet for a similar compound, 3-Chloro-2-methylaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-chloro-N-methylisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-12-9-4-2-3-7-6-13-10(11)5-8(7)9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFISTRZUDGVTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=CN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282589
Record name 5-Isoquinolinamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-methylisoquinolin-5-amine

CAS RN

1374652-61-5
Record name 5-Isoquinolinamine, 3-chloro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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